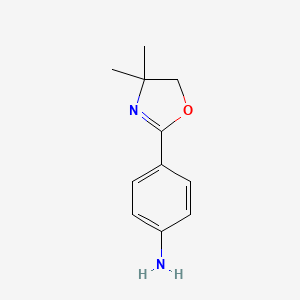
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
Cat. No. B1623419
Key on ui cas rn:
69876-88-6
M. Wt: 190.24 g/mol
InChI Key: BKHAUEPGLXPTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04242273
Procedure details


To a solution of 9.5 g. of N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide in 100 ml. of DME was added gaseous HCl such that all of the starting amide came out of solution. The solvent was removed and 30 ml. of thionyl chloride added. This solution was stirred for 2 days at 5° C. The excess thionyl chloride was removed. The amber liquid was then poured into 200 ml. of CH2Cl2 and neutralized with 20% NaOH with cooling. The solution was extracted with diethyl ether and the ether layer dried over MgSO4. The combined ether layer was filtered and concentrated to a solid; 5.75 g. This solid was preabsorbed on 25 g. of silica III and placed on 425 g. of silica (in a column). Elution with ether gave 3.7 g. of product which was recrystallized from CH2Cl2 -hexane (1:1) and acetonitrile, m.p. 227°-230° C.
Name
N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)([CH3:5])[CH2:3]O.Cl>COCCOC>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:7]2[O:15][CH2:3][C:2]([CH3:1])([CH3:5])[N:6]=2)=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(C)NC(C1=CC=C(C=C1)N)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This solution was stirred for 2 days at 5° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of thionyl chloride added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess thionyl chloride was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The amber liquid was then poured into 200 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of CH2Cl2 and neutralized with 20% NaOH with cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the ether layer dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The combined ether layer was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was preabsorbed on 25 g
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 3.7 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of product which was recrystallized from CH2Cl2 -hexane (1:1) and acetonitrile, m.p. 227°-230° C.
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
